1-(2-Bromoethyl)-1-methylcyclobutane
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Overview
Description
1-(2-Bromoethyl)-1-methylcyclobutane is an organic compound characterized by a cyclobutane ring substituted with a 2-bromoethyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Bromoethyl)-1-methylcyclobutane can be synthesized through several methods. One common approach involves the bromination of 1-methylcyclobutane using N-bromosuccinimide (NBS) in the presence of light or a radical initiator. The reaction proceeds via a free radical mechanism, resulting in the formation of the desired bromoethyl derivative.
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions. The use of continuous flow reactors and optimized reaction parameters ensures high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromoethyl)-1-methylcyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, leading to the formation of new compounds.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different functional groups.
Common Reagents and Conditions:
Substitution: Sodium methoxide in methanol is commonly used for nucleophilic substitution reactions.
Elimination: Potassium tert-butoxide in dimethyl sulfoxide (DMSO) is often employed for elimination reactions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Major Products:
Substitution: Formation of new compounds with different functional groups.
Elimination: Formation of alkenes.
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of alkanes or alcohols.
Scientific Research Applications
1-(2-Bromoethyl)-1-methylcyclobutane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Bromoethyl)-1-methylcyclobutane involves its interaction with various molecular targets. The bromine atom can act as a leaving group, facilitating nucleophilic substitution reactions. The compound’s reactivity is influenced by the electronic and steric effects of the cyclobutane ring and the substituents.
Comparison with Similar Compounds
1-(2-Bromoethyl)cyclobutane: Similar structure but lacks the methyl group.
1-(2-Chloroethyl)-1-methylcyclobutane: Similar structure with a chlorine atom instead of bromine.
1-(2-Iodoethyl)-1-methylcyclobutane: Similar structure with an iodine atom instead of bromine.
Uniqueness: 1-(2-Bromoethyl)-1-methylcyclobutane is unique due to the presence of both a bromoethyl group and a methyl group on the cyclobutane ring. This combination of substituents imparts distinct reactivity and properties to the compound, making it valuable for specific synthetic and research applications.
Properties
Molecular Formula |
C7H13Br |
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Molecular Weight |
177.08 g/mol |
IUPAC Name |
1-(2-bromoethyl)-1-methylcyclobutane |
InChI |
InChI=1S/C7H13Br/c1-7(5-6-8)3-2-4-7/h2-6H2,1H3 |
InChI Key |
VFBKDRMORUODOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC1)CCBr |
Origin of Product |
United States |
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